molecular formula C14H28N2 B10888276 1-Cycloheptyl-4-(propan-2-yl)piperazine

1-Cycloheptyl-4-(propan-2-yl)piperazine

Cat. No.: B10888276
M. Wt: 224.39 g/mol
InChI Key: JYSKACGLFWOIJK-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(propan-2-yl)piperazine is a piperazine derivative featuring a cycloheptyl group at the 1-position and an isopropyl substituent at the 4-position (Figure 1). The cycloheptyl group introduces steric bulk and lipophilicity, while the isopropyl moiety may influence solubility and metabolic stability. This analysis compares its structural, physicochemical, and functional attributes with analogous piperazine-based compounds.

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1-cycloheptyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H28N2/c1-13(2)15-9-11-16(12-10-15)14-7-5-3-4-6-8-14/h13-14H,3-12H2,1-2H3

InChI Key

JYSKACGLFWOIJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-isopropylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of these compounds .

Scientific Research Applications

Drug Development

1-Cycloheptyl-4-(propan-2-yl)piperazine has shown promise in drug development due to its potential pharmacological activities. Piperazine derivatives are known for their diverse biological effects, including:

  • Antidepressant Activity : Similar compounds have been studied for their ability to modulate serotonin receptors, suggesting potential antidepressant effects.
  • Anticancer Properties : Research indicates that piperazine derivatives can exhibit selective cytotoxicity against cancer cells. For instance, studies have evaluated the effectiveness of various piperazine compounds against MCF7 breast cancer cells, showing promising results in inhibiting cell proliferation .

Table 1: Comparison of Piperazine Derivatives

Compound NameBiological Activity
1-Cycloheptyl-4-(propan-2-yl)piperazinePotential antidepressant and anticancer
1-Cyclopentyl-4-(propan-2-yl)piperazineSimilar potential antidepressant effects
1-Cyclohexyl-4-(propan-2-yl)piperazineComparable pharmacological properties
1-Cyclooctyl-4-(propan-2-yl)piperazinePotentially different receptor interactions

Biological Research Applications

In biological research, 1-Cycloheptyl-4-(propan-2-yl)piperazine serves as a valuable tool for studying receptor interactions and cellular responses. Its role as a ligand in receptor binding studies helps elucidate its potential therapeutic applications.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Selectivity : Evaluating its binding selectivity compared to similar compounds, which can influence its safety and efficacy profiles.

Industrial Applications

Beyond medicinal chemistry, 1-Cycloheptyl-4-(propan-2-yl)piperazine has potential industrial applications:

Material Development

Due to its unique chemical properties, this compound can be utilized in the synthesis of new materials, including polymers and coatings. Its ability to serve as a building block for more complex molecules enhances its utility in chemical manufacturing processes .

Case Studies

Several studies have explored the applications of piperazine derivatives, including 1-Cycloheptyl-4-(propan-2-yl)piperazine:

  • Anticancer Evaluation : A study conducted on various piperazine derivatives demonstrated their selective cytotoxicity against breast cancer cells compared to normal cells, highlighting the potential of these compounds in cancer therapy .
  • Receptor Binding Studies : Research focused on the interaction of piperazine derivatives with GABA receptors showed that modifications in structure could significantly influence binding affinity and pharmacological effects .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-isopropylpiperazine involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Physicochemical Properties

Table 1: Substituent-Driven Properties of Selected Piperazine Derivatives
Compound 1-Position Substituent 4-Position Substituent Aqueous Solubility (μM) Calculated pKa ClogD Metabolic Stability
1-Cycloheptyl-4-(propan-2-yl)piperazine Cycloheptyl Isopropyl Not reported ~6–7* ~3.5† Moderate (predicted)
MT-45 Cyclohexyl 1,2-Diphenylethyl Low ~8.5 5.2 Poor (rapid oxidation)
8ac (quinolone-piperazine) Ethylene spacer Quinolone moiety >80 (pH 2.0 and 6.5) 6–7 1.8 High
1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine Naphthylsulfonyl Cinnamyl <20 ~5.5 4.1 Low (sulfonamide cleavage)
GBR 12909 Bis(4-fluorophenyl)methoxyethyl 3-Phenylpropyl Not reported ~7.8 4.9 Moderate (N-dealkylation)

*Estimated based on spacer-linked piperazine derivatives ; †Predicted using substituent contributions.

Key Observations:

  • Solubility and pKa: Direct attachment of hydrophobic groups (e.g., cycloheptyl, diphenylethyl) reduces solubility, while ethylene spacers (e.g., 8ac) enhance solubility due to reduced steric hindrance and balanced pKa (~6–7) . The isopropyl group in the target compound likely confers intermediate solubility.
  • Metabolic Stability: Piperazine rings are prone to N-dealkylation or oxidation . For example, MT-45 undergoes rapid metabolism due to its 1,2-diphenylethyl group , whereas spacer-containing derivatives (e.g., 8ac) show improved stability .

Pharmacological Activity and Receptor Binding

Structural Rigidity and Functional Outcomes

  • Bridged Piperazines: Rigid analogues like 3,8-diaza[3.2.1]bicyclooctane (compound 7 ) retain DAT affinity (Ki: 8.0 nM) but reduce metabolic flexibility. In contrast, the flexible cycloheptyl-isopropyl combination in the target compound may allow broader conformational adaptability for receptor interactions.
  • Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl in ) lower basicity (pKa ~5.5), whereas electron-donating substituents (e.g., isopropyl) maintain pKa ~6–7, favoring membrane permeability .

Biological Activity

1-Cycloheptyl-4-(propan-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Structure and Composition

1-Cycloheptyl-4-(propan-2-yl)piperazine can be described using its structural formula and molecular characteristics:

PropertyDescription
Molecular Formula C13H23N2
Molecular Weight 209.34 g/mol
IUPAC Name 1-Cycloheptyl-4-(propan-2-yl)piperazine

The biological activity of 1-Cycloheptyl-4-(propan-2-yl)piperazine is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through:

  • Dopamine Receptors : It has shown affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Sigma Receptors : Studies have highlighted its potential as a selective sigma receptor ligand, particularly σ1R, which is involved in pain modulation and neuroprotection .

Interaction Studies

Research has focused on understanding how 1-Cycloheptyl-4-(propan-2-yl)piperazine interacts with biological targets. These studies are essential for elucidating its pharmacological profile:

  • Binding Affinity : The compound exhibits significant binding affinity to σ1 receptors, which are implicated in various neurological functions. For instance, derivatives of piperazine have been noted for their analgesic effects in preclinical models .

Case Studies and Research Findings

  • Analgesic Effects : In a study examining the analgesic properties of piperazine derivatives, 1-Cycloheptyl-4-(propan-2-yl)piperazine was evaluated for its efficacy in reducing pain responses in animal models. Results indicated that it could significantly alleviate nociceptive signaling, suggesting potential applications in pain management .
  • Antitumor Activity : A series of piperazine derivatives were synthesized and tested for their anticancer properties. The results indicated that certain modifications to the piperazine structure could enhance cytotoxicity against various cancer cell lines, highlighting the importance of structural variations in developing effective anticancer agents .
  • Neuroprotective Effects : Additional studies have explored the neuroprotective capabilities of the compound through its action on sigma receptors. These investigations suggest that it may help mitigate neurodegenerative processes by modulating receptor activity .

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